molecular formula C4H9N5 B2823161 N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine CAS No. 1269615-30-6

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine

Cat. No.: B2823161
CAS No.: 1269615-30-6
M. Wt: 127.151
InChI Key: YABHCUGEYSRJJE-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C₄H₉N₅. It is a derivative of tetrazole, a class of compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine typically involves the reaction of 2-methyl-2H-tetrazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

  • 1-(2H-tetrazol-5-yl)-methanamine
  • 2-methyl-2H-tetrazole
  • 1-(2-methyl-2H-tetrazol-5-yl)-ethanone

Comparison: N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it exhibits higher stability and a broader range of applications in various fields .

Properties

IUPAC Name

N-methyl-1-(2-methyltetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-5-3-4-6-8-9(2)7-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHCUGEYSRJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-(chloromethyl)-2-methyl-2H-tetrazole (136.8 mg, 1.032 mmol), was added methylamine (4.00 mL of 2M solution in THF, 8.00 mmol). This was stirred for 16 hours at 45° C. A white precipitate formed in the reaction and it was allowed to continue stirring for another 24 hours at room temperature before being concentrated in vacuo and successively azeotroped with THF, triethylamine, methanol, and then DCM. 1H NMR (600 MHz, CDCl3) δ 2.23 (s, 3H), 3.80 (s, 2H), 4.29 (s, 3H).
Quantity
136.8 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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